
Spectroscopic Data of 4-Bromo-2-methoxy-3-
methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-Bromo-2-methoxy-3-

methylpyridine

Cat. No.: B595485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-
methoxy-3-methylpyridine. Due to the limited availability of published experimental spectra

for this specific compound, this guide presents predicted data based on established

spectroscopic principles, alongside detailed, representative experimental protocols for the

acquisition of such data.

Molecular Structure
IUPAC Name: 4-Bromo-2-methoxy-3-methylpyridine CAS Number: 112197-12-3 Molecular

Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol

Data Presentation
The following tables summarize the predicted quantitative data for 4-Bromo-2-methoxy-3-
methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 ~8.1 - 8.3 d ~5.0

H-5 ~7.0 - 7.2 d ~5.0

-OCH₃ ~3.9 - 4.1 s N/A

-CH₃ ~2.2 - 2.4 s N/A

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~163 - 165

C-6 ~148 - 150

C-4 ~120 - 122

C-3 ~118 - 120

C-5 ~110 - 112

-OCH₃ ~53 - 55

-CH₃ ~15 - 17

Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium
Aliphatic C-H Stretch (-OCH₃, -

CH₃)

~1600, ~1470 Strong
C=C and C=N Stretching

(Pyridine Ring)

1250-1200 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

1050-1000 Medium
Symmetric C-O-C Stretch (Aryl

Ether)

Below 800 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity Notes

201/203 [M]⁺

Molecular ion peak, showing

characteristic 1:1 isotopic

pattern for Bromine (⁷⁹Br/⁸¹Br).

186/188 [M-CH₃]⁺ Loss of a methyl group.

172/174 [M-OCH₃]⁺ Loss of a methoxy group.

122 [M-Br]⁺ Loss of the bromine atom.

92 [M-Br-OCH₃]⁺

Subsequent loss of the

methoxy group after bromine

loss.

Experimental Protocols
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The following are detailed, representative protocols for the acquisition of spectroscopic data for

pyridine derivatives like 4-Bromo-2-methoxy-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials & Equipment:

4-Bromo-2-methoxy-3-methylpyridine sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃

in a clean, dry vial. Transfer the solution to an NMR tube.

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters

include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2

seconds, and 16-32 scans.

Process the data by applying Fourier transformation, phase correction, and baseline

correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Use the same sample and lock/shim conditions.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical

parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds,

and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at

77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

4-Bromo-2-methoxy-3-methylpyridine sample

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to

account for atmospheric CO₂ and water vapor.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add

16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically subtract the background spectrum. Perform

baseline correction if necessary.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:
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4-Bromo-2-methoxy-3-methylpyridine sample

High-purity volatile solvent (e.g., Dichloromethane or Methanol)

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile

solvent.

GC-MS Method Setup:

GC: Use a suitable capillary column (e.g., DB-5ms). Set the oven temperature program to

start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20

°C/min to a final temperature of ~280 °C. Use helium as the carrier gas.

MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass range to

scan from m/z 40 to 300.

Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS system.

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding

to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and

fragment ions.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-methoxy-3-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595485#spectroscopic-data-for-4-bromo-2-methoxy-
3-methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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